molecular formula C19H11F3N2OS B11974785 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Cat. No.: B11974785
M. Wt: 372.4 g/mol
InChI Key: SVJOONGPOBHULE-UHFFFAOYSA-N
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Description

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a complex organic compound with the molecular formula C19H11F3N2OS. This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a trifluoromethyl-substituted phenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .

Scientific Research Applications

5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H11F3N2OS

Molecular Weight

372.4 g/mol

IUPAC Name

5-phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-7-4-8-14(9-13)25-17-16-15(12-5-2-1-3-6-12)10-26-18(16)24-11-23-17/h1-11H

InChI Key

SVJOONGPOBHULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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